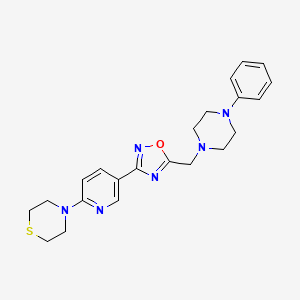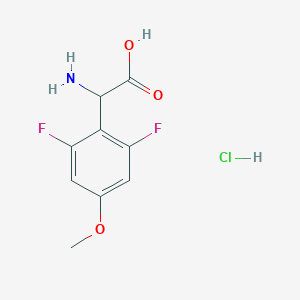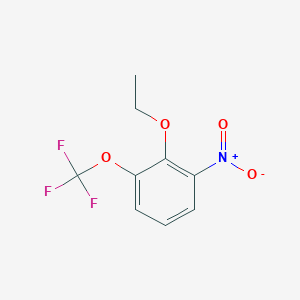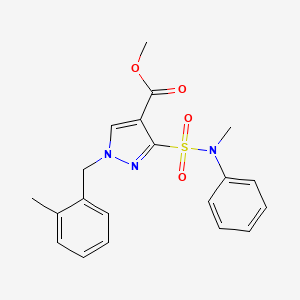
5-((4-Phenylpiperazin-1-yl)methyl)-3-(6-thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-Phenylpiperazin-1-yl)methyl)-3-(6-thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H26N6OS and its molecular weight is 422.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Serotonin Receptor Antagonists
Research on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, analogs to 1,2,4-oxadiazole derivatives, has demonstrated potent and selective antagonism at 5-HT(1B/1D) receptors. These compounds exhibit significant effects in vitro and in vivo, influencing serotonin release and potentially augmenting the effects of selective serotonin reuptake inhibitors (SSRIs), without the decrease in acetylcholine release usually elicited by citalopram administration, indicating their potential in treating disorders related to serotonin dysregulation (Liao et al., 2000).
Tuberculostatic Activity
Derivatives of 1,3,4-oxadiazole, including those related to the mentioned compound, have shown tuberculostatic activity. These compounds, through various chemical transformations, have exhibited minimum inhibiting concentrations (MIC) within specific ranges, suggesting their potential in tuberculosis treatment (Foks et al., 2004).
Antimicrobial and Antifungal Activities
Compounds incorporating the 1,3,4-oxadiazole motif have been synthesized and evaluated for their antimicrobial and antifungal properties. These include derivatives with significant activity against various pathogens, indicating their potential as therapeutic agents in treating infections (Kocabalkanli et al., 2001).
Acetylcholinesterase Inhibition
Arylisoxazole-phenylpiperazine derivatives, similar in structural complexity to the discussed compound, have been investigated for their inhibitory activity against acetylcholinesterase (AChE), with some showing potent inhibition. This suggests their potential application in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (Saeedi et al., 2019).
Anticancer Potential
Compounds structurally related to 5-((4-Phenylpiperazin-1-yl)methyl)-3-(6-thiomorpholinopyridin-3-yl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers through caspase- and cell-based high-throughput screening assays. Specifically, a derivative demonstrated good activity against breast and colorectal cancer cell lines, pointing towards its potential as an anticancer agent (Zhang et al., 2005).
properties
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6OS/c1-2-4-19(5-3-1)27-10-8-26(9-11-27)17-21-24-22(25-29-21)18-6-7-20(23-16-18)28-12-14-30-15-13-28/h1-7,16H,8-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPYNMAJMMYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide](/img/structure/B2732200.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2732203.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2732205.png)
![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)


![2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2732211.png)
![4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2732213.png)

![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2732216.png)

